Cas no 656816-32-9 (6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE)
6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Chemical and Physical Properties
Names and Identifiers
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- 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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- MDL: MFCD03450566
- Inchi: 1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3
- InChI Key: WRVBZJXUVVGFHW-UHFFFAOYSA-N
- SMILES: CC1N2C(=NC=N2)N=C(C)C=1CC1C=CC(Cl)=CC=1
6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB342395-100 mg |
6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine; . |
656816-32-9 | 100mg |
€208.80 | 2023-04-26 | ||
| abcr | AB342395-100mg |
6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine; . |
656816-32-9 | 100mg |
€283.50 | 2025-04-17 | ||
| Ambeed | A923316-1g |
6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 90% | 1g |
$350.0 | 2025-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643900-1mg |
6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 98% | 1mg |
¥509.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643900-2mg |
6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 98% | 2mg |
¥578.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643900-5mg |
6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 98% | 5mg |
¥672.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643900-10mg |
6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 98% | 10mg |
¥934.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643900-20mg |
6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 98% | 20mg |
¥1274.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643900-25mg |
6-(4-Chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 98% | 25mg |
¥1201.00 | 2024-05-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910620-1g |
6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
656816-32-9 | 90% | 1g |
¥2401.0 | 2024-04-18 |
6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Suppliers
6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Research Briefing on 6-(4-CHLOROBENZYL)-5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE (CAS: 656816-32-9)
This research briefing provides an in-depth analysis of the latest scientific advancements related to the compound 6-(4-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 656816-32-9). This triazolopyrimidine derivative has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
The compound belongs to the triazolopyrimidine class, a scaffold known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. Recent research has focused on elucidating its molecular interactions with specific biological targets, particularly in the context of kinase inhibition. Structural-activity relationship (SAR) studies have been conducted to optimize its efficacy and selectivity, with promising results in preclinical models.
One of the key findings from recent publications is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro and in vivo studies have demonstrated its inhibitory effects on certain kinases, suggesting potential applications in oncology. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been investigated to assess its suitability for further development.
Another area of interest is the compound's potential as an anti-inflammatory agent. Recent studies have shown that it can suppress the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of key enzymes in the inflammatory cascade, as evidenced by biochemical assays and molecular docking studies.
Despite these promising findings, challenges remain in optimizing the compound's pharmacological properties. Issues such as solubility, toxicity, and off-target effects need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.
In conclusion, 6-(4-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine represents a promising candidate for further investigation in drug discovery. Its multifaceted biological activities and potential therapeutic applications make it a valuable subject of ongoing research. Future studies should focus on refining its properties and advancing it toward clinical trials.
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